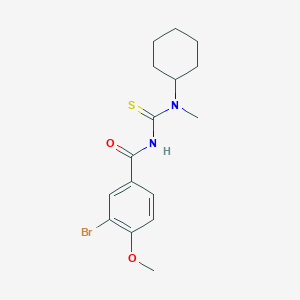
N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea is an organic compound with the molecular formula C16H22BrN2O2S It is a derivative of benzamide, featuring a bromine atom at the 3-position, a methoxy group at the 4-position, and a cyclohexyl(methyl)carbamothioyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea typically involves multiple steps:
Bromination: The starting material, 4-methoxybenzamide, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Thiocarbamoylation: The brominated intermediate is then reacted with cyclohexyl isothiocyanate in the presence of a base such as triethylamine to form the thiocarbamoyl derivative.
Amidation: Finally, the thiocarbamoyl derivative is subjected to amidation with methylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the thiocarbamoyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., methoxy-substituted derivatives).
Oxidation: Oxidized forms of the thiocarbamoyl group.
Reduction: Reduced forms of the thiocarbamoyl group.
Hydrolysis: Corresponding carboxylic acid and amine.
科学研究应用
N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Possible applications in the design of novel materials with unique electronic or optical properties.
Biological Studies: Utilized in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiocarbamoyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-bromo-N-[cyclohexyl(methyl)carbamothioyl]-4-methylbenzamide
- 3-bromo-N-[cyclohexyl(methyl)carbamothioyl]-4-(2-phenylethoxy)benzamide
Uniqueness
N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea is unique due to the presence of the methoxy group at the 4-position, which can influence its electronic properties and reactivity. This distinguishes it from similar compounds with different substituents, potentially leading to unique biological activities and applications.
属性
分子式 |
C16H21BrN2O2S |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
3-bromo-N-[cyclohexyl(methyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H21BrN2O2S/c1-19(12-6-4-3-5-7-12)16(22)18-15(20)11-8-9-14(21-2)13(17)10-11/h8-10,12H,3-7H2,1-2H3,(H,18,20,22) |
InChI 键 |
UQXCOWABVRZKBS-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
规范 SMILES |
CN(C1CCCCC1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
溶解度 |
0.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319073.png)
![2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319075.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B319076.png)
![N-cyclohexyl-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B319077.png)
![2-{[(4-bromo-2-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319080.png)
![N-cyclohexyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B319084.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319085.png)
![N-cyclohexyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B319086.png)
![N-cyclohexyl-2-[({[3-(4-methylphenyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319087.png)
![2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319088.png)
![N-cyclohexyl-2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319089.png)
![N-cyclohexyl-2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319090.png)
![N-cyclohexyl-2-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzamide](/img/structure/B319091.png)
![N-cyclohexyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319096.png)
